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molecular formula C11H12N2O5 B1455024 Dimethyl 2-ureidoterephthalate CAS No. 956100-56-4

Dimethyl 2-ureidoterephthalate

Cat. No. B1455024
M. Wt: 252.22 g/mol
InChI Key: CLKQRKIWGOYDPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07998978B2

Procedure details

To a 1 L flask charged with 2-aminoterephthalic acid dimethyl ester (29.4 g, 141 mmol) was added AcOH (160 mL) and the suspension heated to 60° C. until a solution was formed. A solution of potassium cyanate (23.4 g, 288 mmol) in water (50 mL) was then added to the stirred solution at 60° C. Effervescence was seen and a white ppt crashed out immediately, hindering stirring. AcOH was added (70 mL) to aid stirring and the suspension was stirred at 75° C. for 7 hrs. Another 1 eq of cyanate added portion wise (dry). More effervescence was seen and the reaction left for 16 hours at 70° C. The reaction was cooled to 0° C. and the product ppt was filtered off, the flask washed with water to get all product out. The material was washed with water (150 mL) and air dried o/n under vacuum. The crude product was suspended in MeOH (300 mL) and stirred under reflux for 1 hour. The suspension was cooled to room temperature and filtered. The product was washed with cold MeOH (300 mL) and ether and dried in vacuo to afford the title compound as a white solid, 31.5 g, 89%. 1H NMR (400 MHz, DMSO-D6) □ ppm 9.71 (1H, s) 8.97 (1H, s) 7.98 (1H, d, J=8.08 Hz) 7.46-7.57 (1H, m) 6.73 (2H, s) 3.88 (6H, s).
Quantity
29.4 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
potassium cyanate
Quantity
23.4 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][C:5]=1[NH2:14].CC(O)=O.[O-:20][C:21]#[N:22].[K+].[O-]C#N>O>[NH2:22][C:21]([NH:14][C:5]1[CH:6]=[C:7]([C:8]([O:10][CH3:11])=[O:9])[CH:12]=[CH:13][C:4]=1[C:3]([O:2][CH3:1])=[O:15])=[O:20] |f:2.3|

Inputs

Step One
Name
Quantity
29.4 g
Type
reactant
Smiles
COC(C1=C(C=C(C(=O)OC)C=C1)N)=O
Step Two
Name
Quantity
160 mL
Type
reactant
Smiles
CC(=O)O
Step Three
Name
potassium cyanate
Quantity
23.4 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
hindering stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed
STIRRING
Type
STIRRING
Details
to aid stirring
STIRRING
Type
STIRRING
Details
the suspension was stirred at 75° C. for 7 hrs
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the product ppt was filtered off
WASH
Type
WASH
Details
the flask washed with water
CUSTOM
Type
CUSTOM
Details
to get all product out
WASH
Type
WASH
Details
The material was washed with water (150 mL) and air
CUSTOM
Type
CUSTOM
Details
dried o/n under vacuum
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The product was washed with cold MeOH (300 mL) and ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC(=O)NC1=C(C(=O)OC)C=CC(=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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